5-AMINO-3-[(1Z)-2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a molecular formula of C23H20ClN5O3. This compound is notable for its intricate structure, which includes multiple functional groups such as amino, hydroxyethyl, and cyanovinyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the cyanovinyl group: This step involves the reaction of the pyrazole derivative with a suitable cyanovinyl precursor under basic conditions.
Attachment of the 2-chlorobenzyl group: This is typically done through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Final functionalization: The amino and hydroxyethyl groups are introduced through appropriate amination and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amino or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines, amides.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
5-AMINO-3-[(1Z)-2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents. These compounds may share some chemical properties but differ in their biological activities and applications. For example:
5-AMINO-3-[(1Z)-2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Other pyrazole derivatives: These may have different substituents, such as different halogens or alkyl groups, leading to variations in their reactivity and biological activities.
Properties
Molecular Formula |
C23H20ClN5O3 |
---|---|
Molecular Weight |
449.9g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H20ClN5O3/c1-31-21-11-15(6-7-20(21)32-14-16-4-2-3-5-19(16)24)10-17(12-25)22-18(13-26)23(27)29(28-22)8-9-30/h2-7,10-11,30H,8-9,14,27H2,1H3/b17-10+ |
InChI Key |
QCTHQIRELDPWJL-LICLKQGHSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OCC3=CC=CC=C3Cl |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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